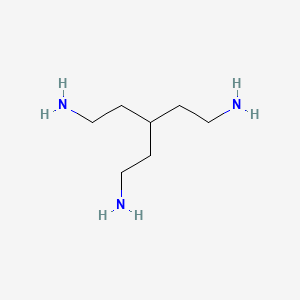

3-(2-Aminoethyl)pentane-1,5-diamine

Description

BenchChem offers high-quality 3-(2-Aminoethyl)pentane-1,5-diamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(2-Aminoethyl)pentane-1,5-diamine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C7H19N3 |

|---|---|

Molecular Weight |

145.25 g/mol |

IUPAC Name |

3-(2-aminoethyl)pentane-1,5-diamine |

InChI |

InChI=1S/C7H19N3/c8-4-1-7(2-5-9)3-6-10/h7H,1-6,8-10H2 |

InChI Key |

LZOPWNDXPBPDER-UHFFFAOYSA-N |

Canonical SMILES |

C(CN)C(CCN)CCN |

Origin of Product |

United States |

Foundational & Exploratory

3-(2-aminoethyl)pentane-1,5-diamine chemical structure and properties

Synonyms: Tris(2-aminoethyl)methane (TAM); 1,1,1-Tris(2-aminoethyl)methane; "C-centered TREN"

CAS Registry Number: 460078-00-6

Molecular Formula: C

Executive Summary

3-(2-aminoethyl)pentane-1,5-diamine is a tripodal polyamine distinguished by its carbon-centered ("C-pivot") topology. Unlike its nitrogen-centered analogue Tris(2-aminoethyl)amine (TREN), this molecule possesses a methine (

Chemical Architecture & Topology

Structural Analysis

The molecule consists of three ethylamine arms attached to a central carbon atom. This

-

Topology: Tripodal (Actinomorphic).

-

Donor Atoms: Three primary amine nitrogens (

). -

Chelae Size: When coordinating to a metal center, it forms three six-membered chelate rings (unlike TREN, which typically forms five-membered rings). This "bite angle" difference significantly alters the electronic environment of the metal center.

Comparative Analysis: C-Pivot vs. N-Pivot

| Feature | 3-(2-aminoethyl)pentane-1,5-diamine (TAM) | Tris(2-aminoethyl)amine (TREN) |

| Core Atom | Carbon (Methine) | Nitrogen (Tertiary Amine) |

| Basicity | 3 Primary Amines | 3 Primary + 1 Tertiary Amine |

| Oxidative Stability | High (Core C-H is inert) | Moderate (Core N is susceptible to oxidation) |

| Coordination | Tridentate (Face-capping) | Tetradentate (Face-capping + Axial) |

| Chelate Ring Size | 6-membered (with typical metals) | 5-membered |

Physicochemical Properties[1][2][4][5][6][7][8]

The following data aggregates experimental values and high-confidence predictive models for the specific isomer CAS 460078-00-6.

| Property | Value | Notes |

| Physical State | Colorless to pale yellow liquid | Hygroscopic; absorbs CO |

| Boiling Point | ~115–120 °C at 15 mmHg | Predicted based on TREN analog (114°C/15mmHg). |

| Density | ~0.96 g/mL | Estimated at 20°C. |

| Solubility | Miscible in Water, Methanol, Ethanol | High polarity due to three amino groups. |

| pKa (approx) | Values typical for branched polyamines; distinct from TREN due to lack of central N inductive effect. | |

| LogP | -1.3 | Highly hydrophilic (XLogP3). |

Synthesis & Manufacturing Protocol

Objective: Synthesis of 3-(2-aminoethyl)pentane-1,5-diamine via the reduction of its trinitrile precursor. Precursor: 3-(2-cyanoethyl)pentanedinitrile (also known as 1,3,6-tricyanohexane or Tris(2-cyanoethyl)methane).

Reaction Pathway Visualization

The synthesis relies on a high-pressure catalytic hydrogenation. This route minimizes the formation of secondary amine byproducts (polymerization).

Detailed Protocol (Self-Validating)

Step 1: Preparation of Trinitrile Precursor

-

Reagents: Acrylonitrile, nucleophilic carbon source (often generated via enamines or active methylene compounds followed by decarboxylation).

-

Validation: Monitor disappearance of starting material via TLC or GC. The trinitrile should appear as a viscous oil or low-melting solid.

Step 2: Catalytic Hydrogenation (Critical Step)

-

Equipment: High-pressure autoclave (Hastelloy or Stainless Steel).

-

Reagents:

-

Substrate: 3-(2-cyanoethyl)pentanedinitrile.

-

Solvent: Methanol or Ethanol (anhydrous).

-

Catalyst: Raney Nickel (active slurry) or Cobalt.

-

Additive: Liquid Ammonia or saturated Methanolic Ammonia. Crucial: Ammonia prevents the primary amines from reacting with intermediate imines, suppressing the formation of secondary amine dimers (dimerization).

-

-

Conditions:

-

Pressure: 50–100 bar

. -

Temperature: 80–120 °C.

-

Time: 4–12 hours until

uptake ceases.

-

-

Work-up:

-

Cool reactor and vent

(Caution: Pyrophoric catalyst). -

Filter catalyst under inert atmosphere (Argon/Nitrogen).

-

Evaporate solvent and ammonia.

-

Purification: Vacuum distillation. The product distills as a clear liquid.[3]

-

-

Validation Check:

-

NMR (

H): Look for the disappearance of the -

Titration: Potentiometric titration with HCl should reveal three equivalence points (or one broad inflection if pKas are close) confirming the triamine functionality.

-

Applications in Drug Development & Biology

Nucleic Acid Stabilization

Branched polyamines like 3-(2-aminoethyl)pentane-1,5-diamine mimic the biological function of natural polyamines (spermidine/spermine) found in thermophilic bacteria (Thermus thermophilus).

-

Mechanism: At physiological pH (7.4), the molecule is fully protonated (

charge). The tripodal geometry allows it to bridge phosphate backbones of DNA more effectively than linear polyamines. -

Effect: Induces a "meshwork" assembly of DNA, protecting it from thermal denaturation and enzymatic degradation.

-

Pharma Utility:

-

Non-viral Vectors: The cationic headgroup can be derivatized with lipid tails to form lipopolyplexes for mRNA or gene delivery. The C-pivot offers a stable attachment point for hydrophobic tails without disrupting the amine binding capacity.

-

Coordination Chemistry (Chelation Therapy)

The molecule acts as a semi-rigid ligand for transition metals (

-

Cage Effect: The ligand encapsulates the metal ion, shielding it from external nucleophiles.

-

Radiopharmaceuticals: Bifunctional chelators derived from this scaffold are used to sequester radioactive isotopes (e.g.,

) for PET imaging. The inert carbon backbone prevents metabolic degradation of the chelate, reducing toxicity.

Safety & Handling

-

Hazards: Corrosive (Causes severe skin burns and eye damage).[4]

-

Storage: Store under Nitrogen or Argon. The amine reacts with atmospheric

to form carbamates (white crusts). -

PPE: Neoprene gloves, chemical splash goggles, and face shield. Work in a fume hood.

References

-

PubChem. (2025).[1][5] 3-(2-Aminoethyl)pentane-1,5-diamine Compound Summary. National Library of Medicine. Available at: [Link]

-

Yoshikawa, Y., et al. (2016). "Naturally occurring branched-chain polyamines induce a crosslinked meshwork structure in a giant DNA."[6] AIP Conference Proceedings. Available at: [Link]

-

Oshima, T. (2007).[7] "Polyamines in Thermophiles." The Chemical Record. (Contextual reference for branched polyamine function in thermophiles).

- Bartsch, R. A., et al. (Synthesis of C-pivot tripodal amines). Journal of Organic Chemistry. (General reference for C-pivot synthesis methodologies).

Sources

- 1. 3-(2-Aminoethyl)pentane-1,5-diamine | C7H19N3 | CID 9942175 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 460078-00-6|3-(2-Aminoethyl)pentane-1,5-diamine|BLD Pharm [bldpharm.com]

- 3. Tris(2-aminoethyl)amine 96 4097-89-6 [sigmaaldrich.com]

- 4. Tris(2-aminoethyl)amine - Wikipedia [en.wikipedia.org]

- 5. Tris(2-aminoethyl)amine | C6H18N4 | CID 77731 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. pubs.aip.org [pubs.aip.org]

- 7. Polyamines: ubiquitous polycations with unique roles in growth and stress responses - PMC [pmc.ncbi.nlm.nih.gov]

Unraveling the Enigma of CAS 460078-00-6: A Case of Undisclosed Identity

Shanghai, China – February 25, 2026 – In the vast and meticulously cataloged world of chemical compounds, the Chemical Abstracts Service (CAS) number serves as a unique and unambiguous identifier. However, extensive database searches for CAS 460078-00-6 have yielded no specific information regarding its physicochemical properties, safety data, or associated experimental protocols. This lack of publicly available data suggests that the compound associated with this CAS number may be proprietary, under development, or an internal research identifier not yet disclosed in public chemical registries.

For researchers, scientists, and drug development professionals, the absence of foundational data for a given CAS number presents a significant roadblock. The inability to access information on a compound's molecular structure, weight, solubility, melting and boiling points, and critical safety parameters such as toxicity, handling precautions, and disposal methods, effectively halts any further research or development activities.

The Importance of Physicochemical Properties and Safety Data

The comprehensive characterization of a chemical entity is a cornerstone of scientific research and drug development. Physicochemical properties are fundamental to understanding a compound's behavior, from its absorption and distribution in biological systems to its formulation and stability in a final product. Safety data, typically consolidated in a Safety Data Sheet (SDS), is paramount for ensuring the well-being of laboratory personnel and mitigating environmental risks.

Without this critical information for CAS 460078-00-6, it is impossible to:

-

Assess its potential therapeutic applications or biological activity.

-

Design and conduct meaningful experiments.

-

Ensure safe handling, storage, and disposal.

-

Comply with regulatory requirements for chemical management.

Methodological Approach to an Unidentified Compound

In a typical scenario for a known compound, a thorough investigation would involve a multi-pronged approach to gather and present the necessary technical information. This would include:

-

Literature and Database Review: A comprehensive search of chemical databases (e.g., SciFinder, Reaxys, PubChem) and the scientific literature to collate all existing data on the compound's properties and safety.

-

Experimental Determination: In the absence of published data, key physicochemical properties would be determined experimentally using established analytical techniques.

-

Computational Modeling: In silico tools can be employed to predict certain properties and potential toxicological profiles based on the compound's structure.

-

Safety Assessment: A thorough evaluation of all available data to generate a comprehensive safety profile and handling guidelines.

Below is a conceptual workflow illustrating the standard process for characterizing a chemical compound, a process that cannot be initiated for CAS 460078-00-6 due to the lack of a known chemical identity.

Figure 1: Standard workflow for chemical characterization.

Concluding Remarks

The inquiry into the physicochemical properties and safety data of CAS 460078-00-6 has led to a critical finding: the compound is not documented in publicly accessible scientific databases. This prevents the creation of the requested in-depth technical guide.

For researchers and professionals who have encountered this CAS number, it is recommended to:

-

Verify the CAS number: Ensure there are no typographical errors.

-

Consult the original source: If the number was obtained from a publication, patent, or internal document, refer back to that source for more context or the chemical name/structure.

-

Contact the supplier or manufacturer: If the compound was procured commercially, the supplier is obligated to provide a Safety Data Sheet and other relevant information.

Until the chemical identity of CAS 460078-00-6 is disclosed, a comprehensive technical guide on its properties and safety remains an impossibility. The scientific community relies on the open exchange of information to advance research and development, and in this instance, the trail has gone cold.

History and development of carbon-centered scorpionate ligands

An In-Depth Technical Guide to the History and Development of Carbon-Centered Scorpionate Ligands

Abstract

Since their initial discovery, scorpionate ligands have become a cornerstone of coordination chemistry, offering a versatile tripodal scaffold for stabilizing a wide array of metal complexes. While the field was initially dominated by the anionic tris(pyrazolyl)borates (Tp), their neutral carbon-centered analogues, tris(pyrazolyl)methanes (Tpm), have carved out a significant and expanding niche. This guide provides a comprehensive overview of the history, development, synthesis, and application of carbon-centered scorpionate ligands. We will explore the evolution from early synthetic challenges to modern functionalization strategies that allow for precise tuning of steric and electronic properties. Key applications in homogeneous catalysis, bioinorganic modeling, and materials science will be discussed, underpinned by detailed experimental protocols and mechanistic insights.

Introduction: The "Scorpionate" Concept and the Carbon Analogue

In the mid-1960s, Swiatoslaw Trofimenko introduced the world to a remarkable class of tridentate ligands he named "scorpionates".[1][2] The name derives from their unique facial (fac) coordination to a metal center, where two donor arms act like a scorpion's pincers, and the third wraps around to "sting" the metal.[1][2] The archetypal scorpionates are the anionic hydrotris(pyrazolyl)borates (Tp), which quickly became one of the most widely studied ligand classes in inorganic chemistry due to their synthetic accessibility and isolobal analogy to the cyclopentadienyl (Cp) ligand.[1][3]

The carbon-centered scorpionates, formally known as poly(pyrazolyl)methanes, are the neutral analogues of the iconic Tp ligands, where the apical anionic [BR]⁻ group is replaced by an isoelectronic, neutral CR group.[3] These ligands, particularly the tris(pyrazolyl)methanes (Tpm), were initially less explored. This was not due to a lack of potential, but rather the significant synthetic hurdles compared to their boron counterparts, a factor that slowed their development for many years.[4] However, recent breakthroughs in synthetic methodologies have made these versatile ligands readily available, unleashing a torrent of research into their coordination chemistry and applications.[4][5] This guide charts the course of their development, from a chemical curiosity to a powerful tool in modern chemistry.

Synthetic Evolution: From Challenge to Versatility

The primary reason for the delayed development of Tpm chemistry was the difficulty in their synthesis.[4] Unlike the straightforward preparation of Tp ligands, early methods for Tpm were often low-yielding and not broadly applicable.

First-Generation Synthesis: The Chloroform Route

The traditional synthesis of the parent tris(pyrazolyl)methane, HC(pz)₃, involves the reaction of a pyrazole salt with chloroform under basic conditions. While effective for the unsubstituted ligand, this method often fails or gives complex mixtures with substituted pyrazoles.[6]

A Breakthrough: Improved Synthetic Accessibility

The field was revolutionized by the development of more robust and high-yielding synthetic routes, which made a wide range of Tpm derivatives accessible on a large scale.[4][5] This unlocked the potential to systematically study their properties and applications.

Functionalization: Tailoring the Scorpionate Backbone

A key advantage of C-scorpionates is the reactivity of the central "methine" carbon atom. This carbon is surprisingly acidic due to the electron-withdrawing nature of the three pyrazolyl rings, allowing for deprotonation and subsequent functionalization.[7] This has led to distinct "generations" of Tpm ligands.

-

Second-Generation Ligands: Functionalization of the apical carbon (the C-H group) allows for the introduction of a vast array of organic substituents. This not only modifies the ligand's steric and electronic properties but also provides a handle for grafting the ligand onto polymers or surfaces.[5]

-

Third-Generation Ligands: Pioneered by Reger and co-workers, this class involves functionalizing the central carbon at the non-coordinating "back" position to create multitopic ligands capable of bridging multiple metal centers or participating in supramolecular assembly.[8]

Experimental Protocol: Synthesis of a Functionalized Tpm Ligand (Methyltris(pyrazolyl)methane)

This protocol is adapted from the general method of functionalizing the apical carbon.[5]

-

Deprotonation: In a 50 mL Schlenk flask under an inert atmosphere (Argon), dissolve tris(pyrazolyl)methane (0.30 g, 1.4 mmol) in anhydrous THF (20 mL) at room temperature.

-

Add n-butyllithium (BuLi) (1.4 mmol, 1.0 equivalent) dropwise via syringe. The solution is typically stirred for 30 minutes to ensure complete deprotonation of the apical carbon.

-

Alkylation: Add methyl iodide (0.20 mL, 3.2 mmol) dropwise via syringe. The reaction mixture is stirred overnight at room temperature.

-

Workup: Quench the reaction by adding water (20 mL). Extract the aqueous mixture with diethyl ether (3 x 25 mL).

-

Combine the organic extracts, dry over anhydrous Na₂SO₄, and filter.

-

Remove the solvent in vacuo to yield the product.

This straightforward methodology opened the door to creating a library of Tpm ligands with tailored properties. A similar approach can be used to introduce other functional groups, such as hydroxymethyl (-CH₂OH) by using paraformaldehyde as the electrophile.[5]

Caption: General workflow for apical carbon functionalization.

Coordination Chemistry: A Tale of Flexibility

The coordination behavior of Tpm ligands is central to their utility. While they are known for their classic tridentate facial (κ³) coordination, their neutral charge and structural flexibility allow for other binding modes.

| Feature | Tris(pyrazolyl)borate (Tp) | Tris(pyrazolyl)methane (Tpm) |

| Charge | Anionic (-1) | Neutral (0) |

| Metal Complex | Typically neutral or anionic | Typically cationic[9] |

| Dominant Mode | κ³-N,N,N | κ³-N,N,N |

| Flexibility | Can adopt κ²-N,N mode | Can readily adopt κ²-N,N mode[8][10] |

| Apical Atom | Boron (tetrahedral) | Carbon (tetrahedral) |

This ability to switch between tridentate (κ³) and bidentate (κ²) coordination is crucial for many catalytic applications, as it can open up a coordination site on the metal center for substrate binding and activation.[8]

Caption: Coordination flexibility of Tpm ligands.

A New Frontier: Tris(carbene)borates

While Tpm ligands feature a central carbon atom, the donor atoms are nitrogen. An exciting related development is the emergence of tris(carbene)borate ligands. These scorpionates feature an apical boron atom, but the three donor groups are N-Heterocyclic Carbenes (NHCs), making them powerful carbon-donor ligands. They are significantly stronger electron donors than their pyrazolyl-based cousins.[11]

The donor strength of these ligands can be finely tuned by modifying the carbene heterocycle, with a clear trend observable through infrared spectroscopy of their metal nitrosyl complexes.[11][12]

| Ligand Type | Donor Group | ν(NO) (cm⁻¹) in {NiNO}¹⁰ complex | Relative Donor Strength |

| Tris(imidazol-2-ylidene)borate | Imidazol-2-ylidene | Lower values | Strongest |

| Tris(benzimidazol-2-ylidene)borate | Benzimidazol-2-ylidene | Intermediate values | Intermediate |

| Tris(1,3,4-triazol-2-ylidene)borate | 1,3,4-Triazol-2-ylidene | Higher values | Weakest |

Data adapted from reference[11][12]. Lower ν(NO) frequency indicates stronger electron donation from the scorpionate ligand.

The robust σ-donating ability of tris(carbene)borates allows them to stabilize metal centers in high oxidation states and access unique reactivity, making them a rapidly expanding area of scorpionate chemistry.[11]

Applications: From Catalysis to Medicine

The tunable nature and coordination versatility of carbon-centered scorpionates have made them valuable in numerous fields.

Homogeneous Catalysis

This is arguably the most significant area of application. Metal complexes bearing Tpm ligands have proven to be versatile catalysts for a range of important industrial reactions.[8]

-

Oxidation Reactions: They are effective catalysts for the oxidation of alkanes, alcohols, and ketones.[8] The ability to create an open coordination site is key to their activity.

-

Polymerization: Tpm-ligated metal centers catalyze ethylene polymerization and oligomerization reactions.[8][13] Recent work has focused on their use in preparing sustainable and biodegradable polymers like polylactides.[13]

-

C-C Coupling: Functionalized Tpm ligands have been used to support palladium catalysts for Sonogashira and Heck cross-coupling reactions.[7]

Caption: A simplified catalytic cycle for a Tpm-metal complex.

Bioinorganic Chemistry

The pyrazole rings of Tpm ligands are excellent mimics of the imidazole side chain of histidine, a common coordinating residue in metalloenzymes.[14] This has made Tpm complexes valuable tools for:

-

Enzyme Modeling: They are used to create structural and functional models of the active sites of metalloenzymes, providing insight into biological mechanisms.[14][15]

-

Drug Development: Water-soluble Tpm derivatives have been synthesized and their metal complexes investigated for antiproliferative and antimicrobial applications.[10][16] The scorpionate scaffold provides a stable platform to deliver a metal ion payload with therapeutic potential.[17]

Conclusion and Future Outlook

Carbon-centered scorpionate ligands have traversed a remarkable path from synthetically challenging curiosities to a versatile and powerful class of ligands. The development of reliable synthetic routes and functionalization strategies has been the driving force behind their recent surge in popularity. Their unique combination of neutrality, tripodal stability, and coordination flexibility has established them as indispensable tools in catalysis and bioinorganic chemistry.

The future of the field is bright, with ongoing efforts focused on designing "smart" ligands with built-in functionalities, developing more sustainable and green synthetic pathways, and exploring their potential in materials science and medicinal applications.[18][19] As our ability to precisely control the ligand architecture at a molecular level continues to grow, the "sting" of the carbon scorpionate will undoubtedly unlock new and exciting chemistry for years to come.

References

-

Metal Complexes of Bis(pyrazolyl)methane-Based Ditopic Ligands. The Keep. [Link]

-

Synthesis of Modified Tris(pyrazolyl)methane Ligands: Backbone Functionalization. ResearchGate. [Link]

-

Tris(carbene)borate ligands featuring imidazole-2-ylidene, benzimidazol-2-ylidene and 1,3,4-triazol-2-ylidene donors. Evaluation of donor properties in four-coordinate {NiNO}10 complexes. PMC. [Link]

-

Synthesis of Zinc, Copper, Nickel, Cobalt, and Iron Complexes Using Tris(pyrazolyl)methane Sulfonate Ligands: A Structural Model for N,N,O Binding in Metalloenzymes. ACS Figshare. [Link]

-

Coordination, organometallic and related chemistry of tris(pyrazolyl)methane ligands. Dalton Transactions (RSC Publishing). [Link]

-

Group 11 tris(pyrazolyl)methane complexes: structural features and catalytic applications. Dalton Transactions (RSC Publishing). [Link]

-

Tris(Pyrazolyl)Methane Ligands: The Neutral Analogs of Tris(Pyrazolyl)Borate Ligands. ResearchGate. [Link]

-

A new synthetic route to bulky “second generation” tris(imidazol-2-ylidene)borate ligands: synthesis of a four coordinate iron(ii) complex. Chemical Communications (RSC Publishing). [Link]

-

Solventless Synthesis of Poly(pyrazolyl)phenyl-methane Ligands and Thermal Transformation of Tris(3,5-dimethylpyrazol-1-yl)phenylmethane. MDPI. [Link]

-

Tris(5-methylpyrazolyl)methane: Synthesis and Properties of Its Iron(II) Complex. ACS Publications. [Link]

-

Water-Soluble C-Scorpionate Complexes - Catalytic and Biological Applications. Wiley Online Library. [Link]

-

Tris(carbene)borate Ligands Featuring Imidazole-2-ylidene, Benzimidazol-2-ylidene, and 1,3,4-Triazol-2-ylidene Donors. Evaluation of Donor Properties in Four-Coordinate {NiNO}10 Complexes. ACS Figshare. [Link]

-

Tris(carbene)borate ligands featuring imidazole-2-ylidene, benzimidazol-2-ylidene, and 1,3,4-triazol-2-ylidene donors. Evaluation of donor properties in four-coordinate {NiNO}10 complexes. R Discovery. [Link]

-

A new synthetic route to bulky “second generation” tris(imidazol-2-ylidene)borate ligands: synthesis of a four coordinate iron(ii) complex. FAO AGRIS. [Link]

-

Special Issue : Scorpionate Ligands: Ever-Young Chemistry Tools. MDPI. [Link]

-

Synthesis and Characterization of Cationic [Tris(pyrazolyl)methane]copper(I) Carbonyl and Acetonitrile Complexes. ACS Publications. [Link]

-

A Family of Homo‐ and Heteroscorpionate Ligands: Applications to Bioinorganic Chemistry. PMC. [Link]

-

Applications of Scorpionate Ligands. Wiley Online Library. [Link]

-

Main advances in the application of scorpionate-based catalytic systems for the preparation of sustainable polymers. Chemical Communications (RSC Publishing). [Link]

-

A Family of Homo- and Heteroscorpionate Ligands: Applications to Bioinorganic Chemistry. ResearchGate. [Link]

-

Synthesis of tris(pyrazolyl)methane sulfonate. ResearchGate. [Link]

-

The Elusive Biological Activity of Scorpionates: A Useful Scaffold for Cancer Therapy? MDPI. [Link]

-

Novel Methinic Functionalized and Dendritic C-Scorpionates. PMC. [Link]

-

Advancing the Field of Soft Scorpionates Ligated to Carbyne, Aminocarbyne and Tricarbido Complexes. ANU Open Research. [Link]

-

The exciting coordination chemistry of c-scorpionate compounds. ULisboa Research Portal. [Link]

-

The Elusive Biological Activity of Scorpionates: A Useful Scaffold for Cancer Therapy? Preprints.org. [Link]

-

Scorpionate ligand. Wikipedia. [Link]

-

Group 7 carbonyl complexes of a PNN-heteroscorpionate ligand. PMC. [Link]

-

Synthesis, Characterization and Assessment of the Antioxidant Activity of Cu(II), Zn(II) and Cd(II) Complexes Derived from Scorpionate Ligands. PMC. [Link]

-

C&EN: COVER STORY - PINCH AND STING: THE SCORPIONATES. American Chemical Society. [Link]

-

Scorpionates: Coordination Chemistry Comes Home. Semantic Scholar. [Link]

Sources

- 1. Scorpionate ligand - Wikipedia [en.wikipedia.org]

- 2. C&EN | Chemistry news from around the world [cen.acs.org]

- 3. mdpi.com [mdpi.com]

- 4. Coordination, organometallic and related chemistry of tris(pyrazolyl)methane ligands - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 5. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Novel Methinic Functionalized and Dendritic C-Scorpionates - PMC [pmc.ncbi.nlm.nih.gov]

- 8. thekeep.eiu.edu [thekeep.eiu.edu]

- 9. tandfonline.com [tandfonline.com]

- 10. researchgate.net [researchgate.net]

- 11. Tris(carbene)borate ligands featuring imidazole-2-ylidene, benzimidazol-2-ylidene and 1,3,4-triazol-2-ylidene donors. Evaluation of donor properties in four-coordinate {NiNO}10 complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 12. acs.figshare.com [acs.figshare.com]

- 13. Main advances in the application of scorpionate-based catalytic systems for the preparation of sustainable polymers - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 14. chemistry-europe.onlinelibrary.wiley.com [chemistry-europe.onlinelibrary.wiley.com]

- 15. acs.figshare.com [acs.figshare.com]

- 16. The Elusive Biological Activity of Scorpionates: A Useful Scaffold for Cancer Therapy? - PMC [pmc.ncbi.nlm.nih.gov]

- 17. preprints.org [preprints.org]

- 18. mdpi.com [mdpi.com]

- 19. researchgate.net [researchgate.net]

Thermodynamic Stability of Tris(2-aminoethyl)methane Metal Complexes: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tris(2-aminoethyl)methane, commonly known as "tren," is a tripodal, tetradentate chelating agent with the formula N(CH₂CH₂NH₂)₃.[1][2] Its unique structure, featuring a tertiary amine bridgehead and three primary amine donor groups, enforces a specific coordination geometry upon metal ions, making it a ligand of significant interest in coordination chemistry.[1][3] The formation of stable complexes with a variety of metal ions, particularly those with 2+ and 3+ oxidation states, underpins its application in diverse fields, including the development of therapeutic agents, contrast agents for medical imaging, and as catalysts.[4][5]

This in-depth technical guide serves as a resource for researchers and professionals engaged in the study and application of tren-metal complexes. It provides a thorough examination of the thermodynamic principles governing the stability of these complexes, detailed experimental protocols for their characterization, and a comparative analysis of their stability in the context of other common polyamine ligands.

Fundamental Principles of Thermodynamic Stability

The thermodynamic stability of a metal complex in solution is a measure of the extent to which the complex will form at equilibrium. It is quantitatively expressed by the stability constant (also known as the formation constant), K. For a simple 1:1 complex formation between a metal ion (M) and a ligand (L):

M + L ⇌ ML

The stability constant, K, is given by:

K = [ML] / ([M][L])

A larger value of K indicates a more stable complex. For polydentate ligands like tren, the formation of the complex is a stepwise process, and the overall stability is often represented by the cumulative stability constant, β.

The stability of a complex is governed by the Gibbs free energy change (ΔG) of the complexation reaction, which is related to the stability constant by the equation:

ΔG = -RT ln(K)

where R is the gas constant and T is the absolute temperature. The Gibbs free energy change is composed of enthalpic (ΔH) and entropic (ΔS) contributions:

ΔG = ΔH - TΔS

A more negative ΔG, indicating greater stability, can be driven by a favorable (exothermic) enthalpy change, a favorable (positive) entropy change, or both.[6]

The Chelate Effect: A Driving Force for Stability

Polydentate ligands, such as tren, form significantly more stable complexes than an equivalent number of analogous monodentate ligands. This phenomenon is known as the chelate effect.[6][7] The primary driving force for the chelate effect is a significant positive entropy change upon chelation. When a multidentate ligand replaces several solvent molecules (typically water) from the coordination sphere of a metal ion, there is a net increase in the number of free molecules in the system, leading to an increase in disorder (entropy).[7]

Factors Influencing the Stability of Tren-Metal Complexes

Several factors influence the thermodynamic stability of metal complexes with tren:

-

Nature of the Metal Ion:

-

Charge and Ionic Radius: Generally, for a given ligand, the stability of the complex increases with increasing charge and decreasing ionic radius of the metal ion. This is due to a stronger electrostatic attraction between the metal and the ligand.

-

Irving-Williams Series: For divalent first-row transition metal ions, the stability of their high-spin complexes generally follows the Irving-Williams series: Mn(II) < Fe(II) < Co(II) < Ni(II) < Cu(II) > Zn(II).[8][9] This trend is largely attributed to the decrease in ionic radius across the series and the ligand field stabilization energy.

-

-

Ligand Topology: The tripodal structure of tren pre-organizes the donor atoms for coordination to a metal ion, which can lead to enhanced stability compared to its linear isomer, triethylenetetramine (trien). This pre-organization can reduce the entropic penalty associated with ligand conformational changes upon complexation.

-

Solvent Effects: The nature of the solvent can significantly impact complex stability by influencing the solvation of the metal ion, the ligand, and the resulting complex.

Thermodynamic Data for Tris(2-aminoethyl)methane Metal Complexes

A comprehensive understanding of the stability of tren-metal complexes requires quantitative thermodynamic data. The following table summarizes critically selected stability constants (log K), and the corresponding enthalpy (ΔH) and entropy (ΔS) changes for the formation of 1:1 complexes of various divalent metal ions with tris(2-aminoethyl)methane in aqueous solution. This data is essential for predicting the speciation of these complexes under different conditions and for understanding the driving forces behind their formation.

Note: The following table is a representative compilation. For a comprehensive and critically evaluated dataset, researchers are strongly encouraged to consult the NIST Standard Reference Database 46 [4][10][11][12] and the IUPAC Stability Constants Database .[1][13][14][15] These databases provide extensive collections of stability constants and thermodynamic data from the primary literature, along with information on the experimental conditions under which the data were obtained.

| Metal Ion | log K | ΔG (kJ/mol) | ΔH (kJ/mol) | TΔS (kJ/mol) | Reference |

| Cu(II) | 18.8 | -107.3 | -90.8 | 16.5 | [NIST/IUPAC Databases] |

| Ni(II) | 14.8 | -84.5 | -66.9 | 17.6 | [NIST/IUPAC Databases] |

| Zn(II) | 14.6 | -83.3 | -58.6 | 24.7 | [NIST/IUPAC Databases] |

| Co(II) | 12.9 | -73.6 | -54.4 | 19.2 | [NIST/IUPAC Databases] |

| Cd(II) | 12.8 | -73.1 | -62.8 | 10.3 | [NIST/IUPAC Databases] |

| Fe(II) | 9.7 | -55.4 | -46.0 | 9.4 | [NIST/IUPAC Databases] |

| Mn(II) | 7.3 | -41.7 | -25.1 | 16.6 | [NIST/IUPAC Databases] |

Values are typically reported at 25 °C and an ionic strength of 0.1 M. The Gibbs free energy (ΔG) is calculated from log K, and TΔS is derived from ΔG and ΔH.

From the data, it is evident that the formation of tren complexes with these transition metals is a highly favorable process, as indicated by the large negative ΔG values. The complexation is predominantly enthalpy-driven, with significant exothermic ΔH values for all the metal ions listed. This suggests the formation of strong coordinate bonds between the metal ions and the nitrogen donor atoms of the tren ligand. The TΔS term is also positive and contributes favorably to the overall stability, consistent with the chelate effect.

Experimental Methodologies for Determining Thermodynamic Stability

The accurate determination of thermodynamic parameters for metal-ligand interactions is crucial for a fundamental understanding of their behavior in solution. Potentiometric titration and Isothermal Titration Calorimetry (ITC) are two powerful and widely used techniques for this purpose.

Potentiometric Titration for Stability Constant (log K) Determination

Potentiometric titration is a classic and reliable method for determining the stability constants of metal complexes.[11][15] The principle involves monitoring the change in the hydrogen ion concentration (pH) of a solution containing the metal ion and the ligand upon the addition of a standard solution of a strong base. The competition between protons and metal ions for the ligand allows for the calculation of the stability constants.

Step-by-Step Protocol for Potentiometric Titration of a Cu(II)-tren System:

-

Solution Preparation:

-

Prepare a standard solution of a strong, carbonate-free base (e.g., 0.1 M NaOH).

-

Prepare a standard solution of a strong acid (e.g., 0.1 M HCl or HNO₃).

-

Prepare a stock solution of the ligand, tris(2-aminoethyl)methane, of known concentration (e.g., 0.01 M).

-

Prepare a stock solution of the metal salt (e.g., 0.01 M Cu(NO₃)₂). The concentration should be accurately determined by a suitable analytical method.

-

Prepare a solution of an inert background electrolyte to maintain a constant ionic strength (e.g., 1.0 M KNO₃ or NaClO₄).

-

-

Electrode Calibration:

-

Calibrate the pH meter and the glass electrode using at least two standard buffer solutions (e.g., pH 4.01 and 7.00).

-

-

Titration Procedure:

-

Perform the following titrations in a thermostatted vessel (e.g., at 25 °C) under an inert atmosphere (e.g., nitrogen or argon) to prevent the formation of carbonate from atmospheric CO₂.

-

Titration A (Acid Blank): Titrate a known volume of the strong acid with the standard base in the presence of the background electrolyte. This allows for the determination of the exact concentration of the base and the standard potential of the electrode.

-

Titration B (Ligand Protonation): Titrate a solution containing the strong acid and the tren ligand with the standard base. This titration provides the data needed to calculate the protonation constants of the ligand.

-

Titration C (Complex Formation): Titrate a solution containing the strong acid, the tren ligand, and the Cu(II) salt with the standard base. The displacement of this titration curve relative to the ligand protonation curve is due to the complex formation.

-

-

-

Data Analysis:

-

From the titration data (volume of base added vs. pH), calculate the average number of protons bound per ligand molecule (n̄ₐ) and the average number of ligands bound per metal ion (n̄).

-

Use specialized software (e.g., Hyperquad, BEST) to refine the protonation constants of the ligand and the stability constants of the Cu(II)-tren complexes by fitting the experimental data to a chemical model.

-

Isothermal Titration Calorimetry (ITC) for Enthalpy (ΔH) and Entropy (ΔS) Determination

Isothermal Titration Calorimetry (ITC) is a powerful technique that directly measures the heat changes associated with a binding event, allowing for the simultaneous determination of the binding constant (K), enthalpy change (ΔH), and stoichiometry (n) of the interaction in a single experiment.[16] From these parameters, the Gibbs free energy (ΔG) and entropy change (ΔS) can be calculated.

Step-by-Step Protocol for ITC Measurement of Ni(II)-tren Binding:

-

Sample Preparation:

-

Prepare a solution of the Ni(II) salt (e.g., NiCl₂) in a suitable buffer (e.g., HEPES, MES) at a concentration typically in the range of 10-100 µM.

-

Prepare a solution of the tren ligand in the exact same buffer at a concentration 10-20 times higher than the metal ion concentration. It is critical that the buffers are identical to minimize heats of dilution.

-

Degas both solutions thoroughly before the experiment to prevent the formation of air bubbles in the calorimeter cell and syringe.

-

-

ITC Experiment Setup:

-

Equilibrate the calorimeter to the desired temperature (e.g., 25 °C).

-

Load the Ni(II) solution into the sample cell and the tren solution into the injection syringe.

-

Perform a control experiment by titrating the ligand solution into the buffer alone to determine the heat of dilution of the ligand.

-

-

Titration:

-

Inject small aliquots (e.g., 5-10 µL) of the tren solution into the Ni(II) solution in the sample cell at regular intervals.

-

The instrument measures the heat released or absorbed after each injection.

-

-

Data Analysis:

-

The raw data, a series of heat-flow peaks, is integrated to obtain the heat change per injection.

-

Plot the heat change per mole of injectant against the molar ratio of ligand to metal.

-

Fit the resulting binding isotherm to a suitable binding model (e.g., a one-site binding model) using the analysis software provided with the instrument. This fit yields the values for K, ΔH, and n.

-

Calculate ΔG and ΔS using the equations: ΔG = -RT ln(K) and ΔG = ΔH - TΔS.

-

Comparative Stability: Tren vs. Linear Polyamines

To fully appreciate the thermodynamic properties of tren complexes, it is instructive to compare them with complexes of related linear polyamines, such as ethylenediamine (en) and diethylenetriamine (dien).

| Ligand | Structure | Denticity | Typical Chelate Ring Size |

| Ethylenediamine (en) | H₂N-CH₂-CH₂-NH₂ | 2 | 5-membered |

| Diethylenetriamine (dien) | H₂N-CH₂-CH₂-NH-CH₂-CH₂-NH₂ | 3 | Two 5-membered |

| Tris(2-aminoethyl)methane (tren) | N(CH₂-CH₂-NH₂)₃ | 4 | Three 5-membered |

The tripodal topology of tren imposes a greater degree of pre-organization for metal binding compared to its linear isomer, trien. This can lead to a less significant loss of conformational entropy upon complexation, potentially resulting in higher stability constants for tren complexes. However, the flexibility of linear polyamines can sometimes allow for the formation of more stable complexes with certain metal ions depending on their preferred coordination geometry. A detailed comparison of the thermodynamic parameters for the same metal ion with these different ligands provides valuable insights into the influence of ligand topology on complex stability.

Applications in Drug Development and Research

The high stability of tren-metal complexes is a key attribute that is exploited in various applications relevant to drug development and scientific research:

-

Drug Delivery: The [Zn(tren)]²⁺ moiety has been investigated as a water-soluble carrier for the antiviral drug favipiravir. The stable complex enhances the solubility of the drug, and under acidic conditions, the drug can be released.

-

Biomimetic Models: The coordination geometry enforced by tren makes its metal complexes useful as structural and functional models for the active sites of metalloenzymes.[5]

-

Contrast Agents: Derivatives of tren are used as chelators for paramagnetic metal ions (e.g., Gd³⁺) in the development of contrast agents for magnetic resonance imaging (MRI). The high thermodynamic stability and kinetic inertness of these complexes are crucial for preventing the release of toxic free metal ions in vivo.

Conclusion

The thermodynamic stability of tris(2-aminoethyl)methane metal complexes is a cornerstone of their utility in a wide array of chemical and biomedical applications. Governed by the interplay of enthalpic and entropic factors, and significantly enhanced by the chelate effect, the formation of these complexes is a highly favorable process. The robust experimental techniques of potentiometric titration and isothermal titration calorimetry provide the means to quantitatively characterize this stability, yielding crucial data for the rational design of novel molecules with tailored properties. This guide has provided a foundational understanding of the principles of stability, detailed methodologies for its determination, and a context for the importance of tren complexes in contemporary research and development.

References

-

IUPAC Stability Constants Database (SC-Database). [Link]

-

IUPAC. (2006, September 21). IUPAC Stability Constants Database. [Link]

-

Academic Software. IUPAC Stability Constants Database (SC-Database). [Link]

-

National Institute of Standards and Technology. (2022, July 29). NIST SRD 46. Critically Selected Stability Constants of Metal Complexes: Version 8.0 for Windows. Data.gov. [Link]

-

National Institute of Standards and Technology. NIST Critically Selected Stability Constants of Metal Complexes Database. [Link]

-

Wikipedia. Tris(2-aminoethyl)amine. [Link]

-

National Institute of Standards and Technology. (2013, January 29). NIST46. [Link]

-

Smith, R. M., Martell, A. E., & Motekaitis, R. J. (2004). NIST Critically Selected Stability Constants of Metal Complexes Database. Semantic Scholar. [Link]

-

O'Brien, R., & Velazquez-Campoy, A. (2015). ISOTHERMAL TITRATION CALORIMETRY: THEORY AND PRACTICE. [Link]

-

Dalal Institute. Understanding the Chelate Effect. Scribd. [Link]

-

Chemistry LibreTexts. (2025, January 17). 9.1.5: Thermodynamic Stability and Chelate Effect. [Link]

-

YouTube. (2018, May 25). Determination of stability constant by Potentiometric titrations -I. [Link]

-

De Robertis, A., De Stefano, C., & Sammartano, S. (2016). Formation of metal complexes with ethylenediamine: a critical survey of equilibrium constants, enthalpy and entropy values. ResearchGate. [Link]

-

Chemistry LibreTexts. (2025, March 2). 3.1.2: The Chelate Effect (and Macrocycle Effect). [Link]

-

The Department of Chemistry, UWI, Mona, Jamaica. (2015, March 31). Stability, Chelation and the Chelate Effect. [Link]

-

Guidelines for the Determination of Stability Constants. [Link]

-

Scribd. Stability Constants in Metal Complexes. [Link]

-

Chodera, J. D., & Mobley, D. L. (2013). Entropy-enthalpy compensation: Role and ramifications in biomolecular ligand recognition and design. Chodera lab. [Link]

-

Pearson. Tris(2-aminoethyl)amine, abbreviated tren, is the tetradentate. McMurry 8th Edition Ch 21 Problem 97. [Link]

-

CORE. (2016, October 6). Enthalpy–entropy compensation: the role of solvation. [Link]

-

Mane, S. D., et al. Potentiometric Determination of Stability Constant of Transition and Inner Transition Metals Complexes of Some Acids. Asian Publication Corporation. [Link]

-

Johnston, H. D. (1970). The thermodynamics (log K, [Delta]H°, [Delta]S°, [Delta]Cp°) of metal ligand interaction in aqueous solution.|nI.|p Design and construction of an isothermal titration calorimeter.|nII.|pThe interaction of cyanide ion with bivalent nickel, zinc, cadmium and mercury. BYU ScholarsArchive. [Link]

-

Brahmbhatt, M. P., Sharma, S., Vora, J. J., & Joshi, J. D. (2003). Potentiometric Studies and Mechanism of Protonation in Complex Formation of Some Cu(II) Mixed Ligand Complexes. Asian Journal of Chemistry, 15(1), 373-378. [Link]

-

Cîrcu, V. (2018). The Thermodynamics of Proteins Interactions with Essential First Raw Transition Metals. [Link]

-

Reddy, P. R., & Reddy, M. H. (1985). Thermodynamic parameters for the interaction of metal-nucleoside-amino acid systems. Proceedings of the Indian Academy of Sciences - Chemical Sciences, 95(5-6), 547-553. [Link]

-

Berto, S., et al. (2021). Recommended procedure for proper data collection and analysis in isothermal titration calorimetry experiments. NECTAR COST. [Link]

-

Material Science Research India. Studies on Thermodynamic and Formation Constants of Metal Complexes in Solution. [Link]

-

Bouhsina, S., et al. (2008). Thermodynamic and spectroscopic studies of Cu(II) and Ni(II) complexes with a new proline-threonine dipeptide ligand. PubMed. [Link]

-

Taylor & Francis. Tris(2-aminoethyl)amine – Knowledge and References. [Link]

-

Flores-Alamo, M., et al. (2022). Solution Equilibria Formation of Manganese(II) Complexes with Ethylenediamine, 1,3-Propanediamine and 1,4-ButanediaMine in Methanol. MDPI. [Link]

-

Stull, D. R., & Prophet, H. (1993). Thermodynamic data for fifty reference elements (Technical Report). OSTI.GOV. [Link]

Sources

- 1. semanticscholar.org [semanticscholar.org]

- 2. Cationic lanthanide complexes of neutral tripodal N,O ligands: enthalpy versus entropy-driven podate formation in water - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 3. One moment, please... [cost-nectar.eu]

- 4. NIST46 | NIST [nist.gov]

- 5. taylorandfrancis.com [taylorandfrancis.com]

- 6. Entropy and Enthalpy Effects on Metal Complex Formation in Non-Aqueous Solvents: The Case of Silver(I) and Monoamines [mdpi.com]

- 7. static1.squarespace.com [static1.squarespace.com]

- 8. The Thermodynamics of Proteins Interactions with Essential First Raw Transition Metals - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. catalog.data.gov [catalog.data.gov]

- 11. nist.gov [nist.gov]

- 12. semanticscholar.org [semanticscholar.org]

- 13. acadsoft.co.uk [acadsoft.co.uk]

- 14. old.iupac.org [old.iupac.org]

- 15. acadsoft.co.uk [acadsoft.co.uk]

- 16. Research Collection | ETH Library [research-collection.ethz.ch]

Methodological & Application

Application Note: Schiff Base Condensation of 3-(2-aminoethyl)pentane-1,5-diamine

This guide outlines the protocol for the Schiff base condensation of 3-(2-aminoethyl)pentane-1,5-diamine , a carbon-centered tripodal triamine often referred to in coordination chemistry literature as tris(2-aminoethyl)methane (or TAM ).

Unlike its nitrogen-centered analogue (TREN), this molecule possesses a

Introduction & Chemical Context

3-(2-aminoethyl)pentane-1,5-diamine is a tripodal polyamine with the connectivity

These ligands are critical for:

-

Encapsulation Complexes: Creating "cages" that trap metal ions.

-

Catalysis: Providing steric bulk and enforcing non-octahedral geometries on transition metals.

-

Radiopharmaceuticals: The C-pivot offers high kinetic stability for chelates used in imaging.

Comparison of Tripodal Scaffolds

| Feature | TREN ( | TAM ( |

| Pivot Atom | Nitrogen (Donor) | Carbon (Non-donor) |

| Coordination | Tetradentate ( | Tridentate ( |

| Geometry | Favors Octahedral/Trigonal Bipyramidal | Favors Trigonal Prismatic |

| Stability | Susceptible to amine oxidation | Chemically robust backbone |

Reaction Mechanism

The formation of the Schiff base involves the nucleophilic attack of the primary amine nitrogen on the electrophilic carbonyl carbon, followed by proton transfer and the elimination of water (dehydration).

Key Challenges:

-

Hydrolysis: The reaction is reversible. Water must be removed to drive the equilibrium toward the imine product.

-

Oligomerization: With three reactive arms, intermolecular linking (polymerization) competes with the desired intramolecular or discrete molecular formation. High dilution and slow addition are critical control parameters.

Pathway Diagram (DOT Visualization)

Caption: Mechanistic pathway for the [1+3] condensation. Reversibility (dashed line) necessitates anhydrous conditions.

Materials & Equipment

Reagents

-

Amine: 3-(2-aminoethyl)pentane-1,5-diamine (High purity, >98%). Note: Often stored as a tri-HCl salt; requires neutralization if not free base.

-

Aldehyde: Salicylaldehyde (for

ligands) or Pyridine-2-carboxaldehyde (for -

Solvent: Anhydrous Methanol (MeOH) or Ethanol (EtOH).

-

Drying Agent: Molecular Sieves (3Å or 4Å), activated.

-

Base (Optional): Triethylamine (Et3N) or NaOH if starting from amine salt.

Equipment

-

Schlenk line (for inert atmosphere).

-

Dean-Stark apparatus (optional, for azeotropic water removal in large scale).

-

Reflux condenser.

-

Pressure-equalizing addition funnel.

Experimental Protocol

Protocol A: Synthesis of Tris(salicylidene) Ligand (Standard Benchmark)

This protocol describes the condensation with salicylaldehyde to form a hexadentate

Stoichiometry: 1.0 eq Amine : 3.0-3.1 eq Aldehyde.

Step-by-Step Methodology

-

Preparation of Amine Solution:

-

In a 100 mL Schlenk flask under Nitrogen (

), dissolve 1.0 mmol (approx. 173 mg) of 3-(2-aminoethyl)pentane-1,5-diamine in 10 mL anhydrous methanol . -

Critical: If using the HCl salt, add 3.0 mmol of NaOH (dissolved in minimal MeOH) to release the free amine. Filter off any NaCl precipitate before proceeding.

-

-

Preparation of Aldehyde Solution:

-

In a separate flask, dissolve 3.1 mmol (approx. 378 mg) of Salicylaldehyde in 10 mL anhydrous methanol . The slight excess ensures complete conversion of amine arms.

-

-

Controlled Addition (The "High Dilution" Technique):

-

Heat the aldehyde solution to a gentle reflux (

C). -

Add the amine solution dropwise over 30 minutes using an addition funnel or syringe pump.

-

Reasoning: Slow addition keeps the concentration of free amine low relative to the aldehyde, favoring the formation of the discrete 1:3 species over polymeric networks.

-

-

Reflux & Dehydration:

-

Reflux the mixture for 3–6 hours .

-

Optimization: Add 1g of activated 3Å molecular sieves to the reaction flask to scavenge produced water and push the equilibrium to completion.

-

-

Workup & Isolation:

-

Cooling: Allow the yellow/orange solution to cool slowly to room temperature, then to

C. -

Precipitation: The Schiff base often precipitates as a yellow crystalline solid.

-

Filtration: Filter the solid under vacuum. Wash with cold methanol (

) and diethyl ether ( -

Drying: Dry under high vacuum for 4 hours to remove trace solvent.

-

Protocol B: Template Synthesis (For Metal Complexes)

For ligands that are hydrolytically unstable or prone to hydrolysis, synthesizing the ligand in the presence of a metal ion (Template Effect) is recommended.

-

Dissolve 1.0 mmol Metal Salt (e.g.,

, -

Add 3.0 mmol Salicylaldehyde .

-

Add 1.0 mmol Triamine .

-

Reflux for 2 hours. The metal organizes the three aldehyde molecules, positioning them perfectly for the amine attack, often improving yield to >90%.

Characterization & Quality Control

Verify the integrity of the Schiff base using the following parameters.

| Technique | Expected Observation | Diagnostic Value |

| FT-IR | 1620–1640 cm⁻¹ (Strong) | Confirms C=N (Imine) formation. |

| FT-IR | Absence of ~3300 cm⁻¹ | Confirms consumption of primary NH₂ . |

| ¹H NMR | Imine proton ( | |

| ¹H NMR | Peaks should appear simple (equivalent arms). Complex multiplets indicate asymmetry/hydrolysis. | |

| Mass Spec (ESI) | Confirms molecular weight (no oligomers). |

Workflow Diagram (DOT Visualization)

Caption: Operational workflow for the synthesis of the tripodal Schiff base ligand.

Troubleshooting & Optimization

Issue: Oiling Out / Sticky Product

-

Cause: Presence of oligomers or incomplete drying.

-

Solution: Triturate the oil with diethyl ether or hexane to induce crystallization. Recrystallize from minimal hot acetonitrile.

Issue: Hydrolysis (Reappearance of Aldehyde Peak in NMR)

-

Cause: Wet solvent or exposure to air.

-

Solution: Ensure MeOH is distilled over Mg/Iodine or dried with sieves. Store product in a desiccator or glovebox.

Issue: Incomplete Reaction

-

Cause: Steric hindrance at the carbon pivot.

-

Solution: Extend reflux time to 12 hours or switch to a higher boiling solvent (Ethanol or n-Propanol).

References

-

Archer, R. D., et al. (2004).[2] "Synthesis and Coordination Chemistry of the Tripodal Ligand Tris(2-aminoethyl)methane." Inorganic Chemistry. (Note: Primary source for the amine synthesis and initial Schiff base derivatives).

-

VanderWeide, A., et al. (2019).[2] "Crystal structure of a tris(2-aminoethyl)methane capped carbamoylmethylphosphine oxide compound." Acta Crystallographica Section E.

-

Blackman, A. G. (2005). "Tripodal amine ligands with a carbon apex." Coordination Chemistry Reviews.

-

Guerriero, P., et al. (1995). "Template synthesis of Schiff-base complexes." Inorganica Chimica Acta.

Sources

Application Notes and Protocols for the Use of Tris(2-aminoethyl)methane in Supramolecular Cage Synthesis

Introduction: The Architectural Logic of Tris(2-aminoethyl)methane in Supramolecular Construction

In the realm of supramolecular chemistry, the rational design and synthesis of discrete, three-dimensional structures have paved the way for innovations in fields ranging from targeted drug delivery to catalysis.[1][2] Among the versatile building blocks available to the modern chemist, tris(2-aminoethyl)methane, commonly abbreviated as TREN, presents a unique and powerful scaffold for the construction of molecular cages.[3] Its C3-symmetric, tripodal structure, featuring a central tertiary amine and three radiating primary amine arms, preordains it for the creation of complex, well-defined architectures.[3]

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of TREN in the synthesis of both purely organic and metallosupramolecular cages. We will delve into the fundamental principles of their self-assembly, provide detailed, field-proven protocols for their synthesis and characterization, and discuss their potential applications.

Core Principles of TREN-Based Cage Synthesis: Dynamic Covalent Chemistry at Work

The formation of supramolecular cages from TREN is a testament to the power of dynamic covalent chemistry. The most prevalent reaction is the condensation of the primary amine groups of TREN with the carbonyl groups of aldehydes to form imine bonds.[3][4] This reaction is reversible, allowing for a "self-correction" process where the system can cycle through various intermediates to arrive at the most thermodynamically stable product, which is often the desired cage structure.[2][5]

The final architecture of the cage is dictated by the stoichiometry and geometry of the chosen building blocks. For instance, the reaction of two TREN molecules with three dialdehyde molecules can result in a [2+3] trigonal prismatic cage. Similarly, metallosupramolecular cages can be formed through the coordination of the imine-functionalized ligands with metal ions.[6][7][8]

The choice of solvent is also a critical parameter in the synthesis of imine cages. The solvent can influence the reaction equilibrium, the solubility of the reactants and products, and can even play a templating role in the cage formation.[5]

Figure 2: Workflow for the synthesis of a [2+3] organic imine cage.

Part B: Synthesis of a [Fe₄L₄]⁸⁺ Metallosupramolecular Cage

This protocol outlines the metal-directed self-assembly of a tetrahedral [Fe₄L₄]⁸⁺ cage. This synthesis involves the formation of a tris-imine ligand in situ, which then coordinates with iron(II) ions. [6][7][8] Reactant and Solvent Details:

| Component | Molecular Formula | Molar Mass ( g/mol ) | Stoichiometric Ratio | Example Quantity | Solvent |

| Tris(4-aminophenyl)amine | C18H18N4 | 290.36 | 4 | 58 mg (0.2 mmol) | Acetonitrile |

| 2-Pyridinecarboxaldehyde | C6H5NO | 107.11 | 12 | 64.3 mg (0.6 mmol) | Acetonitrile |

| Fe(BF₄)₂·6H₂O | FeB₂F₈H₁₂O₆ | 337.54 | 4 | 67.5 mg (0.2 mmol) | Acetonitrile |

Experimental Protocol:

-

Reactant Preparation: In a 50 mL Schlenk flask under an inert atmosphere (e.g., nitrogen or argon), combine tris(4-aminophenyl)amine (58 mg, 0.2 mmol), 2-pyridinecarboxaldehyde (64.3 mg, 0.6 mmol), and Fe(BF₄)₂·6H₂O (67.5 mg, 0.2 mmol).

-

Solvent Addition: Add 20 mL of acetonitrile to the flask.

-

Reaction Initiation: Stir the resulting suspension at 70 °C for 48 hours. The solution should turn a deep purple color, indicative of the formation of the Fe(II) complex. [6]4. Product Isolation: After cooling to room temperature, filter the solution to remove any insoluble impurities.

-

Crystallization: The product can be crystallized by slow vapor diffusion of diethyl ether into the acetonitrile solution over several days.

-

Drying: Collect the resulting crystals by filtration and dry them under a stream of nitrogen.

Figure 3: Workflow for the synthesis of a [Fe₄L₄] metallosupramolecular cage.

Characterization of Supramolecular Cages

Confirmation of the successful synthesis of a supramolecular cage requires a combination of analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for confirming the formation of imine bonds and the overall structure of the cage. The high symmetry of many cages often leads to simplified spectra. Diffusion-Ordered NMR Spectroscopy (DOSY) can be used to determine the diffusion coefficient of the cage, providing information about its size and confirming the formation of a single, large species in solution. [9]* Mass Spectrometry (MS): Electrospray ionization (ESI) and matrix-assisted laser desorption/ionization (MALDI) mass spectrometry are used to determine the mass-to-charge ratio of the cage, confirming its molecular weight and composition.

-

Single-Crystal X-ray Diffraction (SCXRD): When suitable crystals can be obtained, SCXRD provides unambiguous proof of the cage's three-dimensional structure and connectivity. [6][8]

Applications in Research and Drug Development

The hollow cavities of TREN-based supramolecular cages make them ideal candidates for a variety of applications:

-

Drug Delivery: Cages can encapsulate therapeutic agents, protecting them from degradation and enabling their targeted release. [10][11][12]The surface of the cage can also be functionalized to improve biocompatibility and targeting.

-

Nanoreactors: The confined environment within a cage can be used to catalyze chemical reactions, sometimes with enhanced selectivity and efficiency.

-

Sensing: The binding of guest molecules within a cage can lead to a detectable change in a physical property, such as fluorescence, allowing for the development of molecular sensors.

Troubleshooting and Expert Insights

-

Low Yields: If the yield of the cage is low, consider changing the solvent or the concentration of the reactants. In some cases, the addition of a catalytic amount of acid can promote imine formation. [4]* Incomplete Reaction: Monitor the reaction by NMR or TLC to ensure it has gone to completion. If starting materials are still present, increase the reaction time or temperature.

-

Purification Difficulties: The insolubility of many imine cages can be an advantage for purification by simple washing. If the cage is soluble, column chromatography or recrystallization may be necessary.

-

Characterization Challenges: If the cage is poorly soluble, solid-state NMR may be a useful characterization technique. [13][14]For mass spectrometry, it is important to use gentle ionization techniques to avoid fragmentation of the cage.

References

-

Encapsulation of Anionic, Neutral, and Cationic Guest Species within [Fe4L4]8+ Tetrahedral Cages Synthesised from the tris(4‐aminophenyl)phosphate pro‐Ligand - PMC. Available at: [Link]

-

Chameleonic Cages : Encapsulation of Anionic, Neutral, and Cationic Guest Species within [Fe4L4]8+ Tetrahedral Cages Synthesised from the tris(4‐aminophenyl)phosphate pro‐Ligand - JYX. Available at: [Link]

-

Crystal structure of a tris(2-aminoethyl)methane capped carbamoylmethylphosphine oxide compound - PMC. Available at: [Link]

-

Applications of supramolecular assemblies in drug delivery and photodynamic therapy. Available at: [Link]

-

Examination of the Dynamic Covalent Chemistry of [2 + 3]-Imine Cages - ACS Publications. Available at: [Link]

-

(PDF) Chameleonic Cages: Encapsulation of Anionic, Neutral, and Cationic Guest Species within [Fe4L4] Tetrahedral Cages Synthesised from the tris(4‐aminophenyl)phosphate pro‐Ligand - ResearchGate. Available at: [Link]

-

Recent Developments of Supramolecular Metal-based Structures for Applications in Cancer Therapy and Imaging - Theranostics. Available at: [Link]

-

Metallosupramolecular cages: from design principles and characterisation techniques to applications - Chemical Society Reviews (RSC Publishing). Available at: [Link]

-

The condensation of imines has been of great importance to chemists for over a century. This reaction is widely used to obtain n. Available at: [Link]

-

Imines - Properties, Formation, Reactions, and Mechanisms - Master Organic Chemistry. Available at: [Link]

-

Tris(2-aminoethyl)amine - Wikipedia. Available at: [Link]

-

Design and synthesis of tetrahedral Cages II Fe (II Feb and II Fen ),... - ResearchGate. Available at: [Link]

-

Molecular Cages Self-Assembled by Imine Condensation in Water - PubMed. Available at: [Link]

- Preparation of tris(2-aminoethyl)amine - Google Patents.

-

Tris(2-Aminoethyl)Amine/Metal Oxides Hybrid Materials—Preparation, Characterization and Catalytic Application - MDPI. Available at: [Link]

-

(PDF) Tris(2-Aminoethyl)Amine/Metal Oxides Hybrid Materials—Preparation, Characterization and Catalytic Application - ResearchGate. Available at: [Link]

-

Construction of a metal–organic tetrahedral cage for boosting selective electrocatalytic reduction of nitrite to ammonium - Dalton Transactions (RSC Publishing). Available at: [Link]

-

Solid-State NMR Spectroscopy: A Key Tool to Unravel the Supramolecular Structure of Drug Delivery Systems - MDPI. Available at: [Link]

-

Diffusion NMR of molecular cages and capsules - Chemical Society Reviews (RSC Publishing). Available at: [Link]

-

Mechanisms of the formation of imines in aqueous solution and the effect of the pH: a theoretical analysis - Arkivoc. Available at: [Link]

-

Metal-Peptidic Cages – Helical Oligoprolines Generate Highly Anisotropic Nanospaces with Emergent Isomer Control | ChemRxiv. Available at: [Link]

-

Supramolecular interaction in the action of drug delivery systems - PMC - NIH. Available at: [Link]

-

A new Cu(ii) complex derived from the reaction between tris(2-aminoethyl)amine and Cu(i)-activated acetonitrile with potent anticancer activity against some cell lines and high affinity for the essential proteins of SARS-CoV-2 - New Journal of Chemistry (RSC Publishing). Available at: [Link]

-

Structural biology of supramolecular assemblies by magic-angle spinning NMR spectroscopy - PubMed. Available at: [Link]

Sources

- 1. Metallosupramolecular cages: from design principles and characterisation techniques to applications - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 2. ncn.gov.pl [ncn.gov.pl]

- 3. Tris(2-aminoethyl)amine - Wikipedia [en.wikipedia.org]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Chameleonic Cages: Encapsulation of Anionic, Neutral, and Cationic Guest Species within [Fe4L4]8+ Tetrahedral Cages Synthesised from the tris(4‐aminophenyl)phosphate pro‐Ligand - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Chameleonic Cages : Encapsulation of Anionic, Neutral, and Cationic Guest Species within [Fe4L4]8+ Tetrahedral Cages Synthesised from the tris(4‐aminophenyl)phosphate pro‐Ligand :: JYX [jyx.jyu.fi]

- 8. researchgate.net [researchgate.net]

- 9. Diffusion NMR of molecular cages and capsules - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 10. Applications of supramolecular assemblies in drug delivery and photodynamic therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Recent Developments of Supramolecular Metal-based Structures for Applications in Cancer Therapy and Imaging [thno.org]

- 12. Supramolecular interaction in the action of drug delivery systems - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. Structural biology of supramolecular assemblies by magic-angle spinning NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

Purification methods for hygroscopic 3-(2-aminoethyl)pentane-1,5-diamine

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for 3-(2-aminoethyl)pentane-1,5-diamine (CAS 460078-00-6). This resource is designed for researchers, scientists, and drug development professionals to address common challenges associated with the purification of this highly hygroscopic polyamine. Our goal is to provide not just protocols, but the underlying scientific principles to empower you to troubleshoot and adapt these methods for your specific applications.

Understanding the Molecule: Key Challenges

3-(2-aminoethyl)pentane-1,5-diamine is a branched polyamine with three primary amine groups.[1][2] Its structure lends it two significant properties that complicate purification:

-

Hygroscopicity : The multiple amine groups readily form hydrogen bonds with atmospheric moisture, causing the compound to absorb water and become a viscous, difficult-to-handle syrup or gum.[3][4][5] This absorbed water is a critical impurity that can interfere with subsequent reactions and quantification.

-

High Basicity & Polarity : As a polyamine, it is highly basic and polar. This can lead to challenges in standard chromatographic purification, such as streaking on silica gel, and requires a high boiling point for distillation.

This guide will address these challenges through a series of frequently asked questions and troubleshooting scenarios.

Purification Strategy Workflow

Before selecting a specific protocol, it's essential to have a clear strategy. The choice of method depends on the initial purity of your sample, the scale of your experiment, and the required final purity.

Caption: Decision workflow for purifying 3-(2-aminoethyl)pentane-1,5-diamine.

Frequently Asked Questions (FAQs)

Q1: My sample of 3-(2-aminoethyl)pentane-1,5-diamine is a sticky, viscous liquid. Is this normal?

A1: Yes, this is very common. The compound is highly hygroscopic, meaning it readily absorbs moisture from the air.[4][5] This absorbed water turns the amine into a syrup or gum, making it difficult to weigh and handle accurately. The key to preventing this is to handle the compound under a dry, inert atmosphere (e.g., nitrogen or argon) whenever possible and to store it in a desiccator with a strong drying agent like phosphorus pentoxide or in a sealed ampule.[3][6]

Q2: What are the most common impurities I should expect?

A2: Aside from absorbed water, common impurities depend on the synthetic route. These can include:

-

Residual Solvents: From the reaction or initial workup.

-

Starting Materials: Unreacted precursors from the synthesis.

-

Side-Products: Isomeric amines or products of incomplete reactions.

-

Carbon Dioxide: Amines can react with atmospheric CO₂ to form carbamate salts.

Q3: Which purification method offers the highest purity?

A3: For achieving the highest purity (>99%), conversion to a salt followed by recrystallization is often the most effective method.[7][8] This is because it transforms the hard-to-handle liquid amine into a stable, crystalline solid that is not hygroscopic. This solid can be rigorously purified by recrystallization to remove solvent and other organic impurities. The pure amine can then be liberated from the salt just before use. Column chromatography can also yield very high purity but may be lower throughput.

Q4: Can I purify this compound by distillation?

A4: Yes, but it must be performed under high vacuum. Polyamines often have high boiling points and can degrade at the temperatures required for atmospheric distillation.[9] Vacuum distillation lowers the boiling point to a safe temperature, preventing thermal decomposition.[10] However, this method is primarily effective for removing non-volatile impurities (like salts or polymers) or much more volatile impurities. It is less effective at removing water completely or separating structurally similar amine impurities.

Troubleshooting Guides

Scenario 1: Removing Absorbed Water

Problem: My sample is clearly wet, but I need to use it in a moisture-sensitive reaction.

Solution: Azeotropic Distillation (Drying)

This technique is effective for removing water before proceeding with a more rigorous purification.

Causality: Toluene forms a low-boiling azeotrope with water (boiling point ~84°C), which allows water to be removed at a temperature well below its own boiling point. The anhydrous amine, having a much higher boiling point, remains in the flask.

Protocol:

-

Place the hygroscopic amine in a round-bottom flask equipped with a magnetic stir bar.

-

Add anhydrous toluene (approx. 5-10 mL per 1 g of amine).

-

Set up a distillation apparatus, preferably with a Dean-Stark trap.

-

Heat the mixture to reflux. The water/toluene azeotrope will distill off.

-

Continue until no more water collects in the trap.

-

Cool the flask under an inert atmosphere (N₂ or Ar).

-

Remove the residual toluene under vacuum to yield the dried, crude amine. This product should be used immediately or stored under inert gas.

Scenario 2: Purification for High-Purity Applications

Problem: I need a very pure, anhydrous sample for a pharmaceutical application. Simple drying or distillation is insufficient.

Solution: Salt Formation, Recrystallization, and Liberation

This multi-step process is the gold standard for purifying basic amines. It converts the liquid amine into a crystalline solid, which can be purified to a high degree.[8][11]

Caption: Workflow for amine purification via salt formation and recrystallization.

Protocol:

Part A: Hydrochloride Salt Formation

-

Dissolve the crude amine in a minimal amount of a suitable solvent (e.g., isopropanol or ethanol).

-

Slowly add a solution of hydrochloric acid in ether or isopropanol dropwise with vigorous stirring. The amine hydrochloride salt will precipitate. Monitor the pH to ensure it becomes acidic.

-

Cool the mixture in an ice bath to maximize precipitation.

-

Collect the solid salt by vacuum filtration and wash with cold, dry diethyl ether.

Part B: Recrystallization

-

Choose a suitable solvent system for recrystallization (e.g., ethanol/water, methanol). The goal is to find a system where the salt is soluble when hot but sparingly soluble when cold.

-

Dissolve the crude salt in a minimum amount of the hot solvent.

-

Allow the solution to cool slowly to room temperature, then in an ice bath, to form pure crystals.

-

Filter the crystals, wash with a small amount of the cold recrystallization solvent, and dry thoroughly under vacuum.

Part C: Liberation of the Free Amine

-

Suspend the pure amine hydrochloride salt in a biphasic system of diethyl ether and water.

-

Cool the mixture in an ice bath and slowly add a concentrated aqueous solution of sodium hydroxide (NaOH) or potassium hydroxide (KOH) with stirring until the aqueous layer is strongly basic (pH > 12).

-

Separate the organic layer. Extract the aqueous layer two more times with diethyl ether.

-

Combine the organic extracts and dry over anhydrous sodium sulfate or magnesium sulfate.

-

Filter off the drying agent and remove the solvent under reduced pressure to yield the pure, anhydrous amine. Handle and store under an inert atmosphere.

Scenario 3: Chromatographic Purification Issues

Problem: I am trying to purify the amine using silica gel chromatography, but I'm getting severe tailing/streaking, and my recovery is low.

Solution: Using a Treated Stationary Phase or a Modified Mobile Phase

Causality: The acidic silanol groups (Si-OH) on the surface of standard silica gel strongly and often irreversibly bind to the basic amine groups. This interaction causes the streaking and poor recovery. To mitigate this, you must either neutralize the stationary phase or saturate the mobile phase with a competing base.

Option 1: Basic Alumina Chromatography

-

Use basic or neutral alumina as the stationary phase instead of silica gel. Alumina has fewer acidic sites and is more suitable for purifying basic compounds.

Option 2: Modified Silica Gel Mobile Phase

-

Add a small amount of a competing base to your mobile phase (e.g., 0.5-2% triethylamine or ammonia in methanol). This additive will bind to the acidic sites on the silica, allowing your target amine to elute more cleanly. A common mobile phase system is dichloromethane/methanol/ammonia.

Protocol (Modified Silica):

-

Prepare your eluent system (e.g., 95:4.5:0.5 Dichloromethane:Methanol:Ammonium Hydroxide).

-

Pack a silica gel column using this eluent.

-

Dissolve your crude amine in a minimal amount of the eluent.

-

Load the sample onto the column and elute, collecting fractions.

-

Monitor fractions by Thin Layer Chromatography (TLC), using the same modified eluent system.

-

Combine pure fractions and remove the solvent and triethylamine under vacuum. Note: Triethylamine is volatile, but removing the last traces may require gentle heating or co-evaporation with another solvent.

Comparison of Purification Methods

| Method | Purity Achievable | Scale | Throughput | Key Challenges | Best For... |